molecular formula C14H18N2O2 B1399892 tert-Butyl 1-(4-cyanophenyl)ethylcarbamate CAS No. 1149727-73-0

tert-Butyl 1-(4-cyanophenyl)ethylcarbamate

Cat. No.: B1399892
CAS No.: 1149727-73-0
M. Wt: 246.3 g/mol
InChI Key: SYCYTDVODOGBBU-UHFFFAOYSA-N
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Description

®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a cyanophenyl group, and a carbamate group

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is investigated for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific diseases, such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and material modification.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects and humans .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s intended for use as a pesticide, for example, research might focus on its efficacy against various pests, its environmental impact, and its safety for non-target organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate typically involves the reaction of ®-1-(4-cyanophenyl)ethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted carbamates and ureas.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-phenylethyl)carbamate
  • tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate
  • tert-Butyl (1-(4-chlorophenyl)ethyl)carbamate

Uniqueness

®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCYTDVODOGBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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